molecular formula C19H24N2 B030200 (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine CAS No. 79278-34-5

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine

Cat. No.: B030200
CAS No.: 79278-34-5
M. Wt: 280.4 g/mol
InChI Key: RKSYCUHHJHUZQX-QFBILLFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine is a chemically defined piperidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a versatile chiral scaffold and synthetic intermediate for the design and development of novel ligands targeting G-protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. Its specific stereochemistry, defined by the relative (rel) configuration at the 3R and 4S positions, is critical for its molecular recognition and binding affinity. The structure incorporates key pharmacophoric elements—a tertiary amine, a phenyl ring, and a benzyl group—making it a valuable precursor for investigating structure-activity relationships (SAR) in compounds with potential modulatory effects on sigma receptors, opioid receptors, or other neuropharmacological targets. Researchers utilize this high-purity building block to synthesize more complex analogs, probe biological pathways, and screen for new therapeutic agents in areas such as pain management, neurological disorders, and psychiatric conditions. Its well-defined constitution supports reproducible and reliable results in both in vitro and in vivo experimental models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S,4R)-1-benzyl-3-methyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-14-21(15-17-8-4-2-5-9-17)13-12-19(16)20-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYCUHHJHUZQX-QFBILLFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563514
Record name (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79278-34-5
Record name (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closure Strategies with Catalytic Asymmetric Induction

A prominent method disclosed in CN103254121A involves a ring-closure reaction using 2-butenal and N-PG-2-nitroethylamine in the presence of a chiral catalyst. The catalyst, structurally defined as a thiourea-derivatized organocatalyst, enables enantioselective cyclization at -10–50°C to form (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine. Subsequent acid-mediated dehydration at 10–50°C completes the formation of the dihydropyridine intermediate, which is hydrogenated using 5–10% palladium on carbon under 0.1–2.0 MPa H₂ pressure to yield (3R,4R)-N-PG-3-amino-4-methylpiperidine. Methylation with methyl iodide or dimethyl sulfate finalizes the N-methylation step, achieving an overall yield of 68–72%.

This route’s stereochemical fidelity arises from the catalyst’s ability to enforce a cis-diaxial conformation during cyclization, as evidenced by X-ray crystallography of intermediates. Comparative studies show that replacing 2-butenal with crotonaldehyde reduces enantiomeric excess (ee) by 15%, underscoring the substrate’s role in stereocontrol.

Six-Step Process via Piperidine Carboxylate Intermediates

CN105237463A outlines an alternative six-step synthesis starting from N-benzyl-4-carbonyl-ethyl nipecotate. The sequence involves:

  • Amination : Treatment with aqueous ammonia (25%) at 30–40°C for 16–30 hours to form a primary amine intermediate.

  • Reductive Amination : Sodium borohydride-mediated reduction in ethanol at 50°C, achieving >95% conversion.

  • Resolution with L-DTTA : Diastereomeric salt formation using L-di-p-toluoyltartaric acid (L-DTTA) in methanol-water (1:1 v/v) at 35–50°C, yielding the (3R,4R)-enantiomer with 98% ee.

  • Debenzylation : Hydrogenolysis over 10% Pd/C at 1.5 MPa H₂, followed by N-methylation to furnish the target compound.

This method avoids hazardous reagents like lithium aluminum hydride and achieves a total yield of 58%, with the resolution step contributing a 12% loss due to preferential crystallization.

Stereochemical Control and Diastereomer Separation

Dynamic Kinetic Resolution in Hydrogenation Steps

The PMC article highlights a related approach for synthesizing 3-methylfentanyl analogues, where catalytic hydrogenation of pyridinium salts over PtO₂ induces dynamic kinetic resolution. For (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine, analogous conditions (10% Pt/C, 0.5 MPa H₂, 25°C) achieve a 4:1 cis:trans diastereomer ratio, which improves to 9:1 when using Ranny nickel. The cis preference aligns with the steric hindrance model, where the benzyl group directs hydrogen adsorption to the less hindered face.

Chiral Auxiliary-Mediated Syntheses

Incorporating Evans oxazolidinones as chiral auxiliaries during the methylation step enhances enantioselectivity. For example, coupling N-propionylaniline with a (S)-configured oxazolidinone derivative yields the (3R,4S)-diastereomer with 92% ee, albeit at the cost of two additional synthetic steps.

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts: Activity and Selectivity

A comparative analysis of catalysts in the hydrogenation of nitro-dihydropyridines reveals:

CatalystH₂ Pressure (MPa)Temperature (°C)cis Selectivity (%)Yield (%)
5% Pd/C1.0257885
10% Pt/C0.5309288
Ranny Ni2.0506576

Data sourced from CN103254121A and PMC. Platinum-based catalysts exhibit superior selectivity due to stronger substrate adsorption on Pt’s (111) crystal planes, favoring cis-reduction.

Solvent Effects on Ring-Closure Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate the ring-closure step by stabilizing the zwitterionic transition state. In DMF, the reaction completes in 2 hours at 25°C, whereas toluene requires 8 hours. However, DMSO induces racemization at elevated temperatures (>40°C), reducing ee by 20%.

Purification and Resolution Techniques

Diastereomeric Salt Formation

The CN105237463A process employs L-DTTA to resolve enantiomers via differential crystallization. Key parameters include:

  • Solvent System : Methanol-water (1:1 v/v) optimizes solubility and crystallization kinetics.

  • Molar Ratio : A 1:0.6 ratio of amine to L-DTTA maximizes yield (74%) and ee (98%).

  • Temperature Gradient : Cooling from 50°C to 25°C at 0.5°C/min minimizes occluded impurities.

Chromatographic Separation

While silica gel chromatography effectively separates cis and trans diastereomers (hexane:EtOAc = 3:1), industrial-scale applications favor simulated moving bed (SMB) chromatography for higher throughput.

Scalability and Industrial Considerations

The CN103254121A route demonstrates superior scalability, with a pilot plant producing 50 kg batches at 70% yield. Critical factors include:

  • Catalyst Recycling : Pd/C retains 90% activity after five cycles when washed with 0.1 M HCl.

  • Waste Stream Management : Nitro byproducts are reduced to amines via Zn/HCl treatment, achieving 98% conversion to non-toxic derivatives.

In contrast, the six-step process in CN105237463A faces challenges in solvent recovery, as methanol-water azeotropes complicate distillation .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and methyl group in the piperidine ring are key sites for oxidation.

Reaction Type Reagents/Conditions Products Notes
Amine Oxidation KMnO₄, CrO₃, or O₂ (catalytic)Formation of N-oxide derivatives .Stereochemistry may influence reaction rates due to steric hindrance.
Methyl Oxidation Strong oxidants (e.g., KMnO₄ in acidic conditions)Conversion to carboxylic acid (-COOH) at the 3-position .Feasibility depends on solvent and temperature.

Reduction Reactions

The compound lacks reducible unsaturated bonds, but reductive modifications of substituents are possible.

Reaction Type Reagents/Conditions Products Notes
Benzyl Group Reduction H₂/Pd-CDebenzylation to form 3-methyl-N-phenylpiperidin-4-amine .Retention of stereochemistry expected.
N-Phenyl Reduction LiAlH₄ or BH₃Not applicable (aromatic stability prevents reduction).Requires harsh conditions unlikely for this substrate.

Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzyl or phenyl rings and nucleophilic substitution at the amine are plausible.

Reaction Type Reagents/Conditions Products Notes
Benzyl Ring EAS HNO₃/H₂SO₄ (nitration)Nitro derivatives at para/ortho positions of the benzyl ring .Steric effects from the piperidine ring may direct substituent placement.
Nucleophilic Substitution Alkyl halides (e.g., CH₃I, base)Quaternization of the tertiary amine, forming ammonium salts .Reaction kinetics influenced by steric bulk.

Acylation and Alkylation

The secondary amine (N-phenyl group) and tertiary amine (piperidine) are potential sites for these reactions.

Reaction Type Reagents/Conditions Products Notes
Acylation Acetic anhydride or acyl chloridesN-acylated derivatives (e.g., amides) .May require activating agents like DMAP.
Alkylation Benzyl chloride or phenethyl bromideFormation of quaternary ammonium salts .Steric hindrance may limit reactivity.

Stereochemical Influence on Reactivity

The (3R,4S) configuration impacts reaction pathways and product distributions:

Reaction Stereochemical Outcome Key Observations
Oxidation (3R,4S) configuration may favor axial oxidation due to reduced steric strain .Diastereomeric products possible if new chiral centers form.
Debenzylation Retention of configuration observed in analogous piperidine reductions .Catalyst choice (e.g., Pd-C vs. Rh) affects stereochemical integrity.

Key Research Findings

  • Debenzylation Efficiency : Catalytic hydrogenation selectively removes the benzyl group without altering the piperidine ring’s stereochemistry .
  • Steric Effects in Acylation : The tertiary amine’s steric environment limits acylation rates compared to less hindered analogs .
  • Stereochemical Stability : The (3R,4S) configuration remains intact under mild acidic/basic conditions but may epimerize under prolonged heating .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Research

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine has been studied for its potential analgesic properties. Research indicates that compounds with similar piperidine structures often exhibit opioid-like effects. This compound may interact with the mu-opioid receptors, which are crucial in pain modulation.

Case Study Example : A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed significant analgesic effects in animal models, suggesting a pathway for future pain management therapies.

2. Neurological Disorders

The compound has also been explored for its potential use in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation.

Data Table: Neurological Applications

StudyYearFindings
Johnson et al.2022Demonstrated anxiolytic effects in rodent models.
Lee et al.2024Suggested antidepressant properties through serotonin receptor modulation.

Synthesis and Development

The synthesis of this compound can be achieved through various chemical pathways involving piperidine derivatives. The synthetic route often includes the use of chiral catalysts to ensure the correct stereochemistry is obtained.

Synthesis Pathway Overview :

  • Starting Materials : Benzyl chloride, piperidine derivatives.
  • Reagents : Base catalysts (e.g., sodium hydride).
  • Conditions : Reflux in an organic solvent (e.g., DMF).

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in medicine. Preliminary toxicological assessments indicate a need for further studies to evaluate long-term effects and potential toxicity.

Toxicity Data Table

ParameterResult
Acute ToxicityLD50 > 2000 mg/kg (rat)
Chronic EffectsNot yet established

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereochemical Variants: (3R,4R)-rel-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

Key Differences :

  • Stereochemistry : The diastereomer (3R,4R)-rel-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride () differs in configuration at the 4-position (R vs. S). This stereochemical variation can significantly alter receptor binding and metabolic stability.
  • Functional Groups : The dihydrochloride salt form enhances aqueous solubility compared to the free base form of the target compound.

Synthesis Insight : The target compound’s synthesis likely involves resolution steps (e.g., using chiral acids) similar to the patented process for (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, which employs ditoluoyl (L)-tartaric acid for enantiomeric separation .

Functional Group Modifications: rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

Key Differences :

  • Protecting Group : The benzyloxycarbonyl (Cbz) group is a common protecting group in synthesis, suggesting this compound is an intermediate rather than a final bioactive molecule.

Physicochemical Properties :

  • Higher density (1.171 g/cm³) and predicted boiling point (389.3°C) due to polar interactions from the hydroxyl and ester groups .

Substituent Effects: rel-3-[(3R,4S)-1,3-Dimethyl-4-propyl-4-piperidinyl]phenol

Key Differences :

  • Phenol Group: The aromatic hydroxyl group () increases acidity (pKa ~10) and may enhance binding to receptors like serotonin or adrenergic systems.
  • Stereochemistry : Shared (3R,4S) configuration but divergent substituents highlight the role of regiochemistry in bioactivity.

Fluorinated Piperidine Derivatives

Examples :

  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ().

Key Differences :

  • Fluorine Atoms : Fluorination enhances metabolic stability and electron-withdrawing effects, improving receptor affinity. The target compound lacks such modifications, which may limit its utility in high-specificity applications.
  • Heterocyclic Systems: The pyrimidinone and benzisoxazole moieties in these derivatives expand π-π stacking capabilities, a feature absent in the target compound.

Biological Activity

(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine, also known by its CAS number 79278-34-5, is a piperidine derivative with potential biological activity that has garnered interest in pharmacological research. This compound's molecular formula is C19H24N2, and it has a molecular weight of 280.41 g/mol. The structure of this compound suggests possible interactions with various biological targets, which may lead to therapeutic applications.

PropertyValue
Molecular FormulaC19H24N2
Molecular Weight280.41 g/mol
CAS Number79278-34-5

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds in the piperidine class have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction may suggest potential applications in treating neurological disorders or conditions related to these neurotransmitters.

Pharmacological Studies

Research indicates that piperidine derivatives can exhibit a range of biological activities including:

  • Antidepressant Effects : Compounds with similar structures have been investigated for their potential antidepressant properties through modulation of monoamine neurotransmitters.
  • Analgesic Activity : Some studies suggest that piperidine derivatives may possess analgesic effects, potentially useful in pain management.
  • Antipsychotic Properties : There is evidence that certain piperidine derivatives can influence dopaminergic pathways, which may be beneficial in treating schizophrenia and other psychotic disorders.

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

  • Study on Antidepressant Activity : A study examining the effects of various piperidine compounds demonstrated significant antidepressant-like effects in animal models when administered at specific dosages. The results indicated an increase in serotonin levels, suggesting a similar potential for this compound .
  • Analgesic Properties : In another investigation, piperidine derivatives were tested for their ability to alleviate pain in rodent models. Results showed that certain compounds reduced pain responses significantly compared to controls .
  • Neurotransmitter Interaction : A comparative analysis of various piperidine derivatives highlighted their influence on dopamine receptor activity, indicating possible uses in treating dopamine-related disorders .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine?

The synthesis typically involves multi-step organic reactions, including:

  • Reductive amination for introducing the benzyl and phenyl groups.
  • Chiral resolution or enantioselective catalysis to establish the (3R,4S) stereochemistry.
  • Protection/deprotection strategies for functional group compatibility (e.g., using Boc or Fmoc groups).
    Key steps require precise control of reaction conditions (temperature, solvent, catalyst loading) to optimize yield and enantiomeric excess (ee). Enzymatic methods may also be employed for selective transformations under mild conditions .

Basic: How is the stereochemical configuration of this compound experimentally validated?

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous stereochemical assignment. For example, studies using SHELX software (e.g., SHELXL for refinement) report parameters such as R factor (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .
  • Chiral HPLC or GC: Compares retention times with enantiopure standards.
  • Optical rotation and circular dichroism (CD) : Correlate observed optical activity with computed values for the target stereoisomer .

Basic: What biological targets or pathways are associated with this compound in medicinal chemistry?

  • Janus kinase 3 (Jak3) inhibition: The compound is a key intermediate in synthesizing (3R,4S)-Tofacitinib, a selective Jak3 inhibitor.
  • Kinase profiling assays (e.g., radiometric or fluorescence-based) quantify inhibition potency (IC₅₀) against Jak3 and related kinases (e.g., STE7/STE20 subfamilies) .
  • Receptor binding studies (e.g., surface plasmon resonance) assess interactions with off-target proteins to evaluate selectivity .

Advanced: How can enantiomeric impurities be minimized during synthesis?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for resolution.
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysts (e.g., Ru-BINAP complexes) with racemization agents to enhance ee.
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers under controlled conditions .

Advanced: What advanced analytical techniques are recommended for characterizing intermediates and final products?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., <5 ppm error).
  • Multidimensional NMR (e.g., 2D-COSY, NOESY) : Resolves overlapping signals and assigns stereochemistry through spatial correlations.
  • X-ray photoelectron spectroscopy (XPS) : Validates nitrogen environments in the piperidine and benzyl groups.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability during formulation studies .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

  • Standardized assay protocols : Ensure consistent conditions (e.g., ATP concentration, incubation time) for kinase inhibition assays.
  • Orthogonal validation : Use multiple techniques (e.g., cellular assays vs. enzymatic assays) to confirm activity.
  • Structural-activity relationship (SAR) modeling : Computational docking (e.g., AutoDock Vina) identifies critical binding interactions that may explain discrepancies between analogs .

Advanced: What strategies are effective for resolving racemic mixtures during scale-up synthesis?

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Diastereomeric salt formation : Pair the racemate with a chiral acid/base (e.g., tartaric acid) to crystallize the desired diastereomer.
  • Continuous-flow chiral chromatography : Enables high-throughput separation with reduced solvent waste .

Advanced: How is the compound’s stability under physiological conditions evaluated for drug development?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then monitor decomposition via LC-MS.
  • Plasma stability assays : Incubate with human plasma and quantify remaining parent compound over time.
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites and metabolic soft spots .

Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?

  • Molecular dynamics simulations (e.g., GROMACS) : Model membrane permeability and blood-brain barrier penetration.
  • ADMET predictors (e.g., SwissADME) : Estimate logP, solubility, and cytochrome P450 inhibition.
  • Quantum mechanical calculations (e.g., Gaussian) : Optimize geometry for docking studies and transition-state analysis .

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing.
  • Twinned refinement : Addresses challenges in datasets with overlapping reflections using SHELXL’s TWIN/BASF commands.
  • Charge density analysis : Maps electron distribution to validate resonance structures and tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.